molecular formula C11H13ClFNO B1344185 4-(2-Chloro-4-fluorophenoxy)piperidine CAS No. 367501-07-3

4-(2-Chloro-4-fluorophenoxy)piperidine

Cat. No. B1344185
M. Wt: 229.68 g/mol
InChI Key: LZIIPYMGXICIBO-UHFFFAOYSA-N
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Description

The compound "4-(2-Chloro-4-fluorophenoxy)piperidine" is a halogenated piperidine derivative, which is a class of compounds that have been extensively studied due to their potential biological activities and applications in medicinal chemistry. Piperidine derivatives are known for their diverse pharmacological properties, including acting as ligands for various receptors. The presence of halogen substituents, such as chlorine and fluorine, can significantly affect the chemical and physical properties of these compounds, as well as their biological activity.

Synthesis Analysis

The synthesis of halogenated piperidines typically involves the introduction of halogen atoms or halogen-containing groups into the piperidine ring or onto a phenyl ring that is connected to the piperidine moiety through various synthetic routes. For example, the practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved by converting commercially available precursors through a series of steps, indicating the feasibility of synthesizing complex halogenated piperidines . Similarly, halogenated 4-(phenoxymethyl)piperidines were synthesized and evaluated as potential sigma-1 receptor ligands, demonstrating the synthetic accessibility of such compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized by techniques such as single-crystal X-ray diffraction, as seen in the study of 4-carboxypiperidinium chloride, where the piperidine ring adopts a chair conformation . The presence of halogen atoms can influence the conformation and electronic distribution within the molecule, which can be further studied using computational methods such as B3LYP/6-31G(d,p) calculations .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including base-catalyzed rearrangements, as studied in N-chloro-piperidines . The introduction of halogen atoms can lead to different reaction pathways and products, which can be predicted using quantum-chemical calculations. For instance, the chlorinated metabolite of the antidepressant paroxetine, which contains a piperidine ring, was shown to undergo several reactions, including intramolecular addition and substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated piperidines, such as lipophilicity, can be crucial for their biological activity. For instance, the lipophilicity of a potential sigma-1 receptor ligand was found to be appropriate for good brain uptake and low non-specific binding . The introduction of halogen atoms can significantly affect these properties, as halogens are known to influence the lipophilicity and binding affinity of organic molecules .

Scientific Research Applications

“4-(2-Chloro-4-fluorophenoxy)piperidine” is a biochemical used for proteomics research . Its molecular formula is C11H13ClFNO, and it has a molecular weight of 229.68 .

The piperidine nucleus, which is part of the structure of “4-(2-Chloro-4-fluorophenoxy)piperidine”, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

4-(2-chloro-4-fluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIIPYMGXICIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625456
Record name 4-(2-Chloro-4-fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-fluorophenoxy)piperidine

CAS RN

367501-07-3
Record name 4-(2-Chloro-4-fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DEAD (0.90 ml) was added to a solution of triphenylphosphine (1.44 g), 2-chloro-4-fluorophenol (0.806 g) and 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (1.0 g) in THF at RT. The reaction was stirred for 16 hrs, HCl (2 ml, 4M in dioxan) added and the mixture stirred at RT for 16 hrs. The mixture was then evaporated to dryness, triethylamine (5 ml) added, re-evaporated, dissolved in methanol (10 ml) and placed on to a SCX cartridge (Varian, 10 g), eluted first with methanol then with 10% NH3 in methanol. The basic fractions were combined and evaporated to give the sub-title compound as an oil (0.98 g)
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0.806 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

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